molecular formula C9H7F3O2 B1420879 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one CAS No. 1214372-36-7

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one

Cat. No.: B1420879
CAS No.: 1214372-36-7
M. Wt: 204.15 g/mol
InChI Key: MWMOUUMPTVYZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one ( 1180016-06-1) is a high-value fluorinated aromatic ketone that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research application lies in the development of novel Phosphodiesterase-4D (PDE4D) inhibitors, a promising therapeutic target for neuropsychiatric disorders and neurodegenerative diseases . The compound's structure incorporates a difluoromethoxy group at the ortho position and a fluorine at the para position of the acetophenone core, making it a versatile precursor for constructing complex molecules that interact with specific enzyme sub-pockets . Researchers utilize this ketone in the synthesis of potential PET (Positron Emission Tomography) radioligands aimed at quantifying PDE4D levels in the brain, which is crucial for understanding target engagement and optimizing drug candidates in central nervous system (CNS) drug discovery . The compound is provided exclusively for research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMOUUMPTVYZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis generally proceeds via:

  • Introduction of the difluoromethoxy (-OCF2H) group onto an appropriately substituted phenol or aromatic precursor.
  • Installation or retention of the 4-fluoro substituent on the aromatic ring.
  • Formation or preservation of the ethanone (acetophenone) functionality.

The key challenge lies in the selective difluoromethoxylation on the aromatic ring bearing a fluorine substituent, while maintaining the ketone functionality intact.

Difluoromethoxylation Techniques

Late-Stage Difluoromethylation and Difluoromethoxylation have been extensively reviewed in recent literature, highlighting the following approaches:

  • Difluorocarbene Insertion:
    Difluorocarbene reagents (e.g., generated from TMSCF2H or chlorodifluoromethane derivatives) can be used to introduce difluoromethyl groups. Oxygen atoms on phenols can undergo insertion to form difluoromethoxy groups under controlled conditions. This requires careful choice of reagent and reaction environment to avoid side reactions with ketones or other functional groups.
  • Copper- and Palladium-Catalyzed Cross-Couplings:
    Transition-metal catalysis using copper or palladium complexes enables the transfer of difluoromethyl or difluoromethoxy groups onto aryl halides or boronic acids. For example, aryl iodides or bromides bearing fluorine substituents can be converted to difluoromethoxylated arenes through Cu- or Pd-mediated coupling with difluoromethyl sources.
  • Radical Difluoromethylation:
    Radical pathways using reagents such as Zn(SO2CF2H)2 or difluoromethyl sulfonyl chlorides under photoredox or thermal conditions allow for C–H functionalization of heteroarenes and arenes. However, regioselectivity and functional group tolerance must be optimized to avoid ketone reduction or side reactions.

These methods are supported by extensive mechanistic studies and have been applied to late-stage functionalization of complex molecules, including pharmaceutical intermediates.

Specific Preparation of the Target Compound

Though direct literature on the exact preparation of this compound is limited, a plausible synthetic route based on known methodologies is:

  • Starting Material: 4-fluoro-2-hydroxyacetophenone (or 1-(2-fluoro-4-hydroxyphenyl)ethanone).
  • Difluoromethoxylation:
    • React the phenolic hydroxyl group with a difluorocarbene source (e.g., ClCF2H or TMSCF2H) under copper catalysis to form the difluoromethoxy substituent.
    • Conditions typically involve copper(I) iodide, base (e.g., CsF), and TMSCF2H reagent at mild temperatures to avoid ketone reduction.
  • Purification: Standard chromatographic techniques to isolate the pure product.

Alternative Approaches and Notes

  • Protection Strategies: If the ketone is sensitive under difluoromethoxylation conditions, it can be temporarily protected as an acetal or ketal, then deprotected post-substitution.
  • Enzymatic and Catalytic Reduction: Related compounds (e.g., 1-(2-fluorophenyl)ethanol) have been synthesized via catalytic hydrogen transfer or enzymatic reduction of the corresponding ketones, indicating the stability of the ketone under certain catalytic conditions. This suggests the ketone in the target compound can withstand mild catalytic conditions used in difluoromethoxylation.
  • Scalability and Safety: Use of bench-stable difluorocarbene precursors (e.g., XtalFluor-M®) and avoidance of ozone-depleting reagents (e.g., ClCF2H) are preferred for industrial scale synthesis.

Data Table: Representative Difluoromethoxylation Conditions (Generalized)

Method Type Reagents/Conditions Substrate Type Yield Range Notes
Copper-catalyzed coupling CuI, CsF, TMSCF2H, base, mild heating Aryl iodides/bromides with OH 60–85% Sensitive to ketones; mild conditions required
Difluorocarbene insertion ClCF2H or TMSCF2H, base, Cu catalyst Phenols 50–80% Ozone-safe reagents preferred
Radical difluoromethylation Zn(SO2CF2H)2, tBuOOH, photoredox Electron-rich arenes/heteroaromatics 40–75% Regioselectivity controlled by solvent and catalyst
Pd-catalyzed cross-coupling Pd(dba)2, ligands, TMSCF2H, base Aryl boronic acids 65–90% Broad functional group tolerance

Research Findings and Mechanistic Insights

  • Difluoromethoxy groups confer unique physicochemical properties such as enhanced hydrogen bonding and altered lipophilicity, impacting biological activity.
  • Copper-mediated difluoromethoxylation proceeds via formation of a copper-difluoromethyl intermediate, followed by transfer to the phenolic oxygen.
  • Transition metal catalysis allows for site-selective functionalization, crucial for molecules with multiple reactive sites.
  • Radical methods enable C–H functionalization but require careful control to avoid overreaction or side products.
  • The ketone group in this compound is generally compatible with these methods if mild conditions and appropriate reagents are used.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one involves its interaction with molecular targets through its difluoromethoxy and fluorophenyl groups. These interactions can modulate enzyme activity, protein binding, and other biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW Substituents (Position, Type) Key Properties/Applications References
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one C₉H₇F₃O₂ 204.15 2-OCHF₂, 4-F, 1-acetyl High polarity due to -OCHF₂; potential drug intermediate
1-[4-(Difluoromethoxy)-3-fluorophenyl]ethan-1-one (Positional Isomer) C₉H₇F₃O₂ 204.15 4-OCHF₂, 3-F, 1-acetyl Altered electronic effects; steric differences
1-[4-(Difluoromethoxy)-2-methylphenyl]ethan-1-one C₁₀H₁₀F₂O₂ 200.18 4-OCHF₂, 2-CH₃, 1-acetyl Boiling point: 274.2°C; increased lipophilicity from -CH₃
1-(4-Fluorophenyl)-2-(p-tolyl)ethan-1-one C₁₅H₁₃FO 228.26 4-F, p-tolyl (-C₆H₄CH₃) Intermediate in heterocycle synthesis
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one C₁₄H₁₀ClFO 248.68 2-Cl, 4-F Liquid at RT; halogen-driven reactivity
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethan-1-one C₁₃H₁₀F₂NO 249.22 4-F (phenyl), 2-F (pyridine) Precursor for diaryl-imidazoles

Substituent Position and Electronic Effects

  • Target Compound vs. Positional Isomer: The target’s 2-OCHF₂/4-F substitution creates distinct electronic effects compared to its isomer with 4-OCHF₂/3-F.
  • Methyl vs. Fluorine : Replacing fluorine with a methyl group (as in C₁₀H₁₀F₂O₂) increases lipophilicity (logP ~1.16 g/cm³ predicted) but reduces polarity, impacting solubility and membrane permeability .

Halogen and Heterocycle Comparisons

  • Chlorine vs. Difluoromethoxy : The 2-Cl substituent in C₁₄H₁₀ClFO introduces steric bulk and a weaker electron-withdrawing effect compared to -OCHF₂, which may alter metabolic stability or binding interactions .
  • Pyridine vs.

Biological Activity

Overview

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one, with the molecular formula C9_9H7_7F3_3O2_2 and a molecular weight of 204.15 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique difluoromethoxy and fluorophenyl groups contribute to its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate enzyme activity and influence protein interactions due to its structural characteristics. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : It shows potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Pharmacological Effects

This compound has been investigated for various pharmacological effects:

Activity Description
Antidepressant PotentialModulates serotonin receptors, suggesting efficacy in mood disorders.
Anxiolytic PropertiesInfluences anxiety-related pathways through neurotransmitter modulation.
Enzyme InhibitionDemonstrated inhibitory effects on specific metabolic enzymes.

Study 1: Antidepressant Activity

A study explored the effects of this compound on animal models of depression. The compound exhibited significant antidepressant-like effects in forced swim tests, indicating its potential as a therapeutic agent for mood disorders.

Study 2: Enzyme Interaction

Research conducted on enzyme assays revealed that this compound inhibited the activity of certain cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism, highlighting the importance of understanding its pharmacokinetics in clinical settings.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
FluoxetineFluorinated phenyl amineSelective serotonin reuptake inhibitor
VenlafaxinePhenethylamine derivativeDual serotonin-norepinephrine reuptake inhibitor
DesvenlafaxineActive metabolite of venlafaxineAntidepressant effects

This comparison illustrates how variations in molecular structure can lead to different pharmacological profiles and therapeutic potentials.

Q & A

Q. What are the common synthetic routes for 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic substitution to introduce the difluoromethoxy group, using reagents like sodium difluoromethoxide under anhydrous conditions .
  • Friedel-Crafts acylation to attach the ethanone moiety to the fluorophenyl ring, employing Lewis acids (e.g., AlCl₃) in dichloromethane .
    Optimization:
  • Temperature control (e.g., 0–5°C for substitution; 25–40°C for acylation) minimizes side reactions.
  • Solvent selection (polar aprotic solvents like DMF enhance substitution efficiency) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity .

Q. How is the compound characterized, and what analytical techniques validate its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for difluoromethoxy) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (ACN/water gradient) assess purity (retention time: ~8.2 min) .
  • Mass Spectrometry (MS): ESI-MS ([M+H]⁺ m/z 231.1) verifies molecular weight .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Classification: Acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store at 2–8°C under nitrogen .
  • First Aid: For exposure, rinse skin with water for 15 min; seek medical evaluation if ingested .

Advanced Research Questions

Q. How can structural modifications enhance its pharmacological activity?

Methodological Answer:

  • Fluorine Substitution: Replace 4-fluoro with trifluoromethyl to improve lipophilicity and CNS penetration .

  • Ketone Reduction: Convert ethanone to ethanol (via NaBH₄) to study metabolite interactions .

  • Analog Synthesis:

    Analog Modification Biological Impact
    1-[2-(Trifluoromethoxy)phenyl]ethanoneCF₃ instead of OCHF₂Increased receptor binding affinity
    1-(4-Fluoro-2-methoxyphenyl)ethanamineAmine substitutionEnhanced serotonin receptor activity

Q. How do researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:

  • Comparative Assays: Use standardized radioligand binding assays (e.g., 5-HT₂A vs. 5-HT₁A receptors) across labs to control for protocol variability .
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding poses; discrepancies may arise from protonation states or solvation effects .
  • Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to aggregate data from PubChem and DSSTox .

Q. What experimental designs evaluate its therapeutic potential in neurological disorders?

Methodological Answer:

  • In Vitro Models: Primary neuronal cultures treated with 10–100 µM compound; measure cAMP levels (ELISA) to assess serotonin/norepinephrine pathway modulation .
  • In Vivo Studies:
    • Rodent Models: Tail suspension test (TST) for antidepressant activity (dose: 20 mg/kg i.p.) .
    • Microdialysis: Monitor extracellular dopamine in prefrontal cortex post-administration .
  • Toxicity Screening: Ames test for mutagenicity; hERG assay for cardiac risk .

Q. How do fluorinated substituents influence metabolic stability?

Methodological Answer:

  • Cytochrome P450 Assays: Incubate with human liver microsomes (HLMs); quantify parent compound via LC-MS/MS. Difluoromethoxy groups reduce CYP2D6-mediated oxidation compared to methoxy .
  • Half-Life (t₁/₂): In vitro t₁/₂ > 120 min in HLMs vs. 45 min for non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.